molecular formula C17H18N6O5 B2370926 Pomalidomide-PEG1-C2-N3 CAS No. 2271036-44-1

Pomalidomide-PEG1-C2-N3

货号 B2370926
CAS 编号: 2271036-44-1
分子量: 386.368
InChI 键: NJPMWHWTBBYBDY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pomalidomide-PEG1-C2-N3 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and 1-unit PEG linker used in PROTAC technology . It contains a cereblon ligand, a hydrophilic PEG1 linker, an alkylC2 chain, and a terminal azide . This product is ready for conjugation to target proteins for PROTAC R&D .


Synthesis Analysis

Pomalidomide-PEG1-C2-N3 is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Molecular Structure Analysis

The molecular formula of Pomalidomide-PEG1-C2-N3 is C17H18N6O5 . The molecular weight is 386.4 g/mol . The InChI is 1S/C17H18N6O5/c18-22-20-7-9-28-8-6-19-11-3-1-2-10-14 (11)17 (27)23 (16 (10)26)12-4-5-13 (24)21-15 (12)25/h1-3,12,19H,4-9H2, (H,21,24,25) . The Canonical SMILES is C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCN=[N+]=[N-] .


Chemical Reactions Analysis

Pomalidomide-PEG1-C2-N3 can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

The molecular weight of Pomalidomide-PEG1-C2-N3 is 386.4 g/mol . The XLogP3 is 1.6 . The Hydrogen Bond Donor Count is 2 . The Hydrogen Bond Acceptor Count is 8 . The Rotatable Bond Count is 8 . The Exact Mass is 386.13386770 g/mol . The Monoisotopic Mass is 386.13386770 g/mol . The Topological Polar Surface Area is 119 Ų . The Heavy Atom Count is 28 . The Formal Charge is 0 . The Complexity is 706 .

科学研究应用

多发性骨髓瘤治疗中的应用

泊马度胺是一种新一代免疫调节剂 (IMiD),其在治疗经过大量预处理的多发性骨髓瘤 (MM) 中的疗效已得到广泛研究。它显示出显着的疗效,尤其是在接受过多种治疗方案且对硼替佐米、沙利度胺和来那度胺等其他药物耐药的患者中。泊马度胺的口服给药提供了非常好的依从性,并且可以在家庭环境中使用。在试验中,它显示出很高的总缓解率,反应时间快且毒性谱可控。这些发现支持泊马度胺作为经过大量预处理的 MM 患者的挽救方案的作用 (Cerchione 等人,2022), (Cerchione 等人,2018)

临床前和临床研究

泊马度胺已接受临床前和临床研究,与它的姐妹化合物来那度胺和沙利度胺相比,显示出更高的疗效和更好的毒性谱。它对复发或难治性 MM 患者有效,特别是对来那度胺和硼替佐米耐药的患者。它被添加到抗骨髓瘤武器库中,有望显着影响晚期复发和难治性 MM 患者的临床结果 (Chanan-Khan 等人,2013)

药代动力学分析

泊马度胺已成为药代动力学研究的主题。已经开发出一种用于检测泊马度胺的荧光检测的稳健 HPLC 分析方法,这对于各种恶性肿瘤中的正在进行的临床试验至关重要。该分析方法提供了一种灵敏、准确和精确的泊马度胺定量方法,促进了其在临床药代动力学中的应用 (Shahbazi 等人,2014)

在镰状细胞性贫血症中的治疗应用

泊马度胺通过重新激活胎儿血红蛋白的产生,在镰状细胞贫血症的治疗中具有潜在的应用。它诱导胎儿样红系分化程序,导致成人人类红系细胞中 γ-珠蛋白沉默的逆转。这种重编程在镰状细胞贫血症患者的造血祖细胞中得到保留,加强了其作为 β-血红蛋白病治疗手段的潜力 (Dulmovits 等人,2016)

对肿瘤微环境的影响

泊马度胺对中枢神经系统淋巴瘤显示出显着的治疗活性,并影响小鼠模型中的肿瘤微环境。它改变了肿瘤相关巨噬细胞的极化,并增强了巨噬细胞和自然杀伤细胞的活性,表明它在改变肿瘤的免疫环境中发挥作用 (Li 等人,2013)

调节免疫反应

泊马度胺通过抑制 PD-L1 表达来增强抗肿瘤免疫,这对于癌细胞的免疫逃避至关重要。它抑制抗原呈递细胞和肿瘤细胞上的 PD-L1 上调,促进 CTL 活性并防止 T 细胞耐受。这种免疫调节作用对于癌症治疗具有重要意义 (Fujiwara 等人,2018)

作用机制

Target of Action

Pomalidomide-PEG1-C2-N3 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand . The primary target of this compound is CDK6 . CDK6 is a protein kinase involved in the regulation of the cell cycle, and it plays a crucial role in cell proliferation and growth .

Mode of Action

Pomalidomide-PEG1-C2-N3 interacts with its target, CDK6, by inducing its degradation . This is achieved through the PROTAC (Proteolysis Targeting Chimera) technology, which harnesses the cell’s own ubiquitin-proteasome system to selectively degrade target proteins . The compound serves as a bridge, bringing the target protein (CDK6) in close proximity to an E3 ubiquitin ligase, which tags the target for degradation .

Biochemical Pathways

The degradation of CDK6 affects the cell cycle regulation pathway. CDK6 is a key player in the transition from the G1 phase to the S phase of the cell cycle . Its degradation can halt cell cycle progression, leading to the inhibition of cell proliferation .

Pharmacokinetics

The systemic exposure to a single dose, as determined by the area under the plasma concentration-time curve (AUC), increased in an approximately dose-proportional manner .

Result of Action

The result of Pomalidomide-PEG1-C2-N3 action is the degradation of CDK6 . This leads to the inhibition of cell cycle progression and, consequently, the suppression of cell proliferation . This can be particularly beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

The action of Pomalidomide-PEG1-C2-N3 can be influenced by various environmental factors. For instance, the pH and enzymatic activity in the cellular environment can impact the stability and efficacy of the compound . Furthermore, the compound’s action may also be influenced by the presence of other proteins or compounds in the cellular environment .

安全和危害

The safety data sheet for Pomalidomide-PEG1-C2-N3 suggests using water spray, alcohol-resistant foam, dry chemical or carbon dioxide in case of fire . Special hazards arising from the substance or mixture include Carbon oxides, Nitrogen oxides (NOx) . Firefighters are advised to wear self-contained breathing apparatus if necessary .

未来方向

Pomalidomide-PEG1-C2-N3 can be used to design a selective CDK6 PROTAC degrader CP-10 . This indicates that Pomalidomide-PEG1-C2-N3 has potential applications in the development of new therapeutics.

属性

IUPAC Name

4-[2-(2-azidoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O5/c18-22-20-7-9-28-8-6-19-11-3-1-2-10-14(11)17(27)23(16(10)26)12-4-5-13(24)21-15(12)25/h1-3,12,19H,4-9H2,(H,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPMWHWTBBYBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pomalidomide-PEG1-C2-N3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。